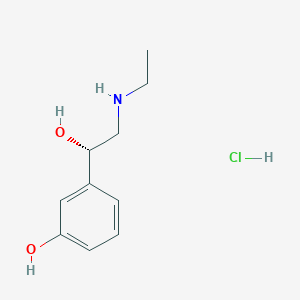
20,20'-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) is a complex organic compound with a molecular formula of C54H98N4O8 and a molecular weight of 931.378 g/mol . This compound is characterized by its unique spiro structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) involves several steps. One common synthetic route includes the reaction of butane-1,4-diol with 2-hydroxypropane-1,3-diol under specific conditions to form the intermediate compound. This intermediate is then reacted with tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one in the presence of a catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating cellular processes.
Mecanismo De Acción
The mechanism of action of 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Compared to other similar compounds, 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one)): This compound has a similar spiro structure but differs in the substituents attached to the spiro ring.
2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one): Another similar compound with variations in the alkyl chain length and functional groups.
Propiedades
Número CAS |
84115-94-6 |
|---|---|
Fórmula molecular |
C54H98N4O8 |
Peso molecular |
931.4 g/mol |
Nombre IUPAC |
20-[2-hydroxy-3-[4-[2-hydroxy-3-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)propoxy]butoxy]propyl]-2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one |
InChI |
InChI=1S/C54H98N4O8/c1-47(2)39-51(40-48(3,4)55-47)45(61)57(53(65-51)29-23-19-15-11-9-12-16-20-24-30-53)35-43(59)37-63-33-27-28-34-64-38-44(60)36-58-46(62)52(41-49(5,6)56-50(7,8)42-52)66-54(58)31-25-21-17-13-10-14-18-22-26-32-54/h43-44,55-56,59-60H,9-42H2,1-8H3 |
Clave InChI |
KIYYYAPHGVFKIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC(COCCCCOCC(CN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


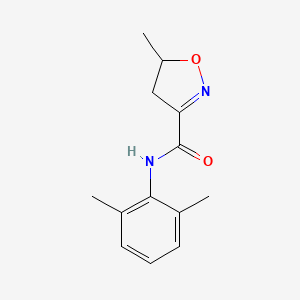
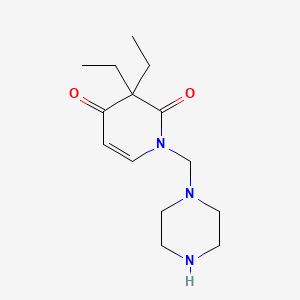
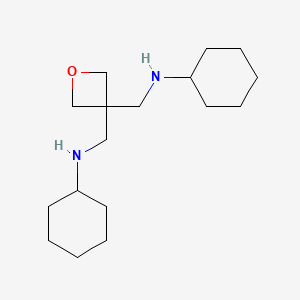
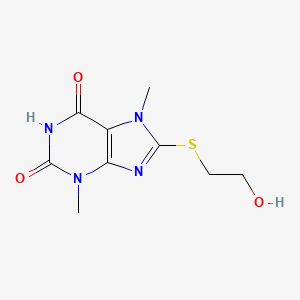
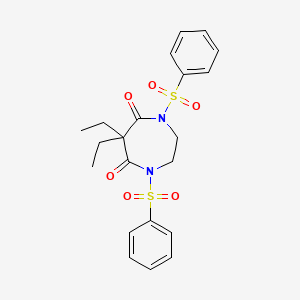
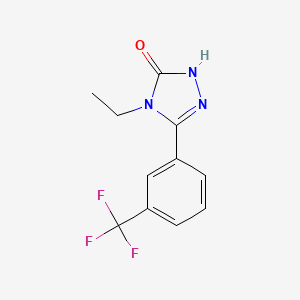
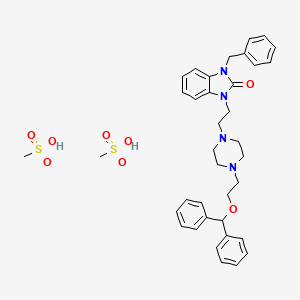
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
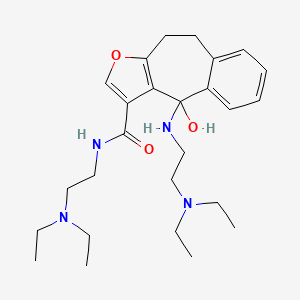
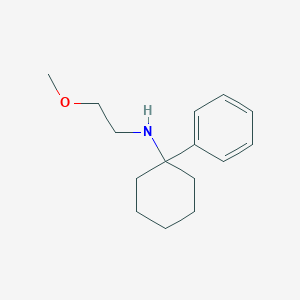
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
